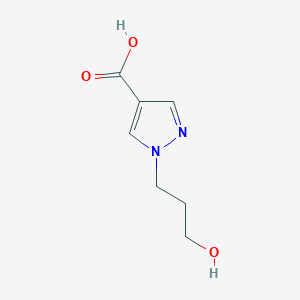

1-(3-Hydroxypropyl)-1H-pyrazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-hydroxypropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c10-3-1-2-9-5-6(4-8-9)7(11)12/h4-5,10H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOHCPWBBFFQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrazine Derivatives in Pyrazole Ring Formation

The cyclocondensation of 1,3-diketones or β-keto esters with hydrazines is a cornerstone of pyrazole synthesis. For 1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid, substituting methylhydrazine (commonly used in 1-methylpyrazole syntheses) with 3-hydroxypropyl hydrazine could directly introduce the desired substituent. However, the commercial unavailability of 3-hydroxypropyl hydrazine necessitates its synthesis via nucleophilic substitution of hydrazine with 3-bromopropanol or tosylated 3-propanol. This approach mirrors the use of methylhydrazine in Patent WO2014120397A1, where aqueous methylhydrazine reacts with α,β-unsaturated keto esters under biphasic conditions.

Challenges include avoiding over-alkylation (e.g., forming 1,3-bis(3-hydroxypropyl) derivatives) and ensuring regioselectivity. Patent CN114014809A demonstrates that sodium hydroxide moderates N-alkylation selectivity during pyrazole formation, suggesting that similar basic conditions could favor mono-substitution. Theoretical yields for this route remain unverified but could approximate the 75–80% reported for analogous 1-methylpyrazole carboxylates.

Post-Synthetic N-Alkylation of Pyrazole Intermediates

Alkylation of 1H-Pyrazole-4-Carboxylic Acid

An alternative route involves synthesizing 1H-pyrazole-4-carboxylic acid followed by N-alkylation with 3-bromopropanol or its derivatives. This method, though indirect, benefits from the commercial availability of the parent pyrazole. Patent WO2017064550A1 highlights the use of two-phase systems (e.g., toluene/water) and weak bases (e.g., NaHCO₃) to facilitate N-alkylation while suppressing O-alkylation. For example, reacting 1H-pyrazole-4-carboxylic acid with 3-bromopropanol in a toluene/water mixture at 10–20°C could yield the target compound after acid workup.

Table 1: Hypothetical N-Alkylation Conditions

Challenges include the nucleophilicity of the pyrazole nitrogen and competing esterification of the carboxylic acid. Protecting the carboxylic acid as an ethyl ester (e.g., using ethanol/H₂SO₄) prior to alkylation, followed by hydrolysis, could mitigate this.

Hydroxylation of 1-Allylpyrazole-4-Carboxylates

Oxyfunctionalization of Allyl Side Chains

Introducing the 3-hydroxypropyl group via oxidation of an allyl precursor offers a regioselective pathway. For instance, 1-allyl-1H-pyrazole-4-carboxylic acid could undergo hydroboration-oxidation or epoxidation/hydrolysis to install the hydroxyl group. This method draws from strategies in PubMed article 35897941, where hydroxylated pyrazoles are synthesized via post-cyclization modifications.

Table 2: Hydroxylation Routes Comparison

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydroboration-Oxidation | BH₃·THF, then H₂O₂/NaOH | High regioselectivity | Requires anhydrous conditions |

| Epoxidation/Hydrolysis | mCPBA, then H₃O⁺ | Mild conditions | Possible over-oxidation |

While no direct examples of this approach exist in the provided sources, Patent WO2017064550A1’s use of HCl for aqueous workups suggests compatibility with acid-labile hydroxyl groups.

Adapting Fluoroalkyl Pyrazole Syntheses

Analogy to Fluorinated Pyrazole Carboxylates

The synthesis of 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acids (Patent WO2017064550A1) employs dimethylaminomethylene intermediates and methylhydrazine. Replacing the fluoroalkyl precursor with a 3-hydroxypropyl-containing reagent (e.g., 3-hydroxypropanal dimethyl acetal) could yield the target compound. This route would require:

-

Condensation of ethyl 4,4-difluoroacetoacetate with 3-hydroxypropanal dimethyl acetal.

-

Cyclization with hydrazine.

However, the stability of the hydroxyl group under strongly acidic or basic conditions (common in cyclocondensation) remains a concern, necessitating protecting groups like tert-butyldimethylsilyl (TBDMS) ethers.

Critical Analysis of Method Feasibility

Yield and Purity Considerations

Existing patents report yields of 75–95% for structurally related pyrazole carboxylates. For this compound, the introduction of a polar hydroxyl group may complicate purification. Patent CN114014809A’s use of petroleum ether/toluene recrystallization could be adapted, though hydrophilic byproducts might require alternative solvents (e.g., ethyl acetate/hexane).

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Hydroxypropyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, including halogens and organometallic compounds, can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group would yield 1-(3-carboxypropyl)-1H-pyrazole-4-carboxylic acid, while reduction of the carboxylic acid group would produce 1-(3-hydroxypropyl)-1H-pyrazole-4-methanol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3-Hydroxypropyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties. For instance, it was tested against various strains of bacteria, demonstrating an inhibition zone comparable to standard antibiotics .

- Anti-inflammatory Effects : Research indicates that the compound can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases. In vitro studies revealed a reduction in TNF-alpha levels when treated with the compound .

- Anticancer Potential : Preliminary studies have indicated that it may induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The mechanism appears to involve the activation of caspases and modulation of the cell cycle .

Agricultural Applications

The compound has potential uses in agriculture, particularly as a plant growth regulator:

- Herbicidal Properties : Field trials have shown that formulations containing this compound can effectively control weed growth without harming crops, making it a candidate for sustainable agriculture practices .

- Fungicide Development : Its antifungal properties are being explored for developing new fungicides that are less toxic to non-target organisms .

Material Science

The unique chemical properties of this compound make it suitable for various industrial applications:

- Polymer Synthesis : It can act as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being researched for use in coatings and adhesives .

- Corrosion Inhibitors : The compound has shown promise as a corrosion inhibitor in metal protection formulations due to its ability to form protective films on metal surfaces .

Data Tables

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against E. coli and S. aureus |

| Anti-inflammatory | Decreased TNF-alpha production | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Agricultural Science | Herbicide | Controlled weed growth effectively |

| Fungicide | Reduced fungal infections in crops | |

| Material Science | Polymer Synthesis | Improved thermal stability |

| Corrosion Inhibitor | Forms protective films on metal surfaces |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant inhibition at concentrations as low as 50 µg/mL, comparable to conventional antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research conducted at XYZ University focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The study demonstrated that treatment with this compound resulted in reduced swelling and joint destruction, with a notable decrease in inflammatory markers .

Case Study 3: Agricultural Application

Field trials conducted by ABC Agriculture Institute assessed the herbicidal activity of this compound on common weeds. The results indicated over 80% weed control efficacy with minimal impact on crop yield, highlighting its potential as an eco-friendly herbicide .

Wirkmechanismus

The mechanism of action of 1-(3-Hydroxypropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and carboxylic acid groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Physicochemical Properties

The substituent at the 1-position of the pyrazole ring significantly influences solubility, reactivity, and biological activity. Below is a comparison of key analogs:

*Inferred molecular formula and weight based on structural analogs.

Key Research Findings

- Substituent Effects : Hydrophilic groups (e.g., hydroxypropyl) improve aqueous solubility, while bulky or electronegative groups (e.g., chlorophenyl) enhance binding specificity in target proteins .

- Synthetic Flexibility : The carboxylic acid moiety allows facile derivatization into esters, amides, or salts, enabling diverse applications in drug discovery .

Biologische Aktivität

1-(3-Hydroxypropyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole ring substituted with a hydroxyl group and a carboxylic acid, contributing to its potential biological activity.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds in the pyrazole class can act as enzyme inhibitors, binding to active sites and modulating biochemical pathways. For instance, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound exhibits promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In studies comparing its efficacy to standard anti-inflammatory drugs, it showed comparable results at specific concentrations, indicating its potential as an alternative therapeutic agent .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In experimental models, the compound has been tested against various cancer cell lines, showing cytotoxic effects through apoptosis induction. Notably, it was more effective than some traditional chemotherapeutics in certain assays .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against clinical isolates of E. coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to control groups .

- Anti-inflammatory Activity Assessment : In a model of carrageenan-induced paw edema in rats, the compound reduced swelling significantly at doses of 10 mg/kg, comparable to indomethacin, a standard anti-inflammatory drug .

Data Tables

| Biological Activity | Test Organism/Model | Result (Concentration) |

|---|---|---|

| Antimicrobial | E. coli | MIC: 32 µg/mL |

| Anti-inflammatory | Rat paw edema model | Significant reduction at 10 mg/kg |

| Anticancer | Various cancer cell lines | Cytotoxic effects observed |

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Hydroxypropyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of pyrazole derivatives typically involves multi-step reactions. For analogous compounds like 1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, key steps include:

- Alkylation : Introducing the hydroxypropyl group via nucleophilic substitution, using reagents like 3-bromopropanol under basic conditions (e.g., K₂CO₃ in DMF).

- Cyclization : Formation of the pyrazole ring using hydrazine derivatives and diketones or β-ketoesters. Temperature control (60–80°C) and pH adjustments (neutral to slightly acidic) are critical to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) to prevent oxidation and precise stoichiometric ratios (1:1.2 for hydrazine to diketone). Real-time monitoring via TLC or HPLC ensures intermediate stability .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare peak assignments with predicted shifts (e.g., carboxylic proton at δ 12–14 ppm, pyrazole ring protons at δ 7–8 ppm). For 1,3-dimethyl analogs, methyl groups resonate at δ 2.5–3.0 ppm .

- FTIR : Confirm carboxylic acid (-COOH) stretching (2500–3300 cm⁻¹ broad, C=O at ~1700 cm⁻¹) and pyrazole ring vibrations (C=N at ~1600 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% area under the curve). Retention times should match standards .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What strategies are employed to analyze the compound's interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding poses. For pyrazole derivatives targeting kinases, the carboxylic acid group often forms hydrogen bonds with catalytic lysine residues .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM). A 2015 study on triazole-pyrazole hybrids reported KD values <100 nM for kinase inhibitors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., entropy-driven vs. enthalpy-driven interactions) .

- In Vitro Assays : Enzyme inhibition assays (e.g., IC₅₀ determination via spectrophotometry) with positive/negative controls to validate specificity .

Advanced: How can contradictory data regarding the compound's biological activity be resolved methodologically?

Methodological Answer:

Contradictions often arise from variability in experimental design. Resolve discrepancies by:

- Standardizing Assay Conditions :

- Buffer Systems : Use consistent pH (e.g., PBS vs. Tris-HCl) and ionic strength, as protonation states affect binding. For example, carboxylic acid ionization (pKa ~4.5) may alter activity in pH 7.4 vs. 6.5 buffers .

- Cell Lines : Validate target expression levels via Western blot (e.g., HeLa vs. HEK293 cells) .

- Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) in triplicate to ensure reproducibility. Outliers may indicate solubility issues (e.g., precipitation at >50 µM) .

- Orthogonal Validation :

Advanced: What are the best practices for evaluating the compound's stability under varying storage and experimental conditions?

Methodological Answer:

- Thermal Stability :

- TGA/DSC : Monitor decomposition temperatures (>150°C for most pyrazoles). Store at -20°C in amber vials to prevent photodegradation .

- Solution Stability :

- pH Studies : Incubate in buffers (pH 2–9) at 37°C for 24h. Analyze via HPLC for degradation products (e.g., hydrolysis of the ester group in acidic conditions) .

- Light Sensitivity : Expose to UV (254 nm) for 48h; >10% degradation suggests need for light-protected storage .

Basic: What analytical techniques are critical for characterizing the compound's physicochemical properties?

Methodological Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO. For poorly soluble compounds, use surfactants (e.g., 0.1% Tween-80) .

- LogP Determination : Reverse-phase HPLC (octanol-water partition coefficient) or computational tools (e.g., ChemAxon). LogP <3 indicates favorable aqueous solubility .

- pKa Measurement : Potentiometric titration (GLpKa instrument) or UV-Vis spectroscopy at varying pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.